molecular formula C12H24O B15166526 3,4-Dimethyldec-1-EN-4-OL CAS No. 197141-28-9

3,4-Dimethyldec-1-EN-4-OL

Cat. No.: B15166526
CAS No.: 197141-28-9
M. Wt: 184.32 g/mol
InChI Key: AWCUIMMQNFZKDC-UHFFFAOYSA-N
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Description

3,4-Dimethyldec-1-en-4-ol: is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is notable for its structural complexity, which includes both alkene and alcohol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyldec-1-en-4-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3,4-dimethyldec-1-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

On an industrial scale, the production of this compound may involve the Prins reaction , where an alkene reacts with formaldehyde in the presence of an acid catalyst. This method is advantageous due to its high selectivity and yield under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyldec-1-en-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Produces 3,4-dimethyldec-1-en-4-one.

    Reduction: Produces 3,4-dimethyldecan-4-ol.

    Substitution: Produces 3,4-dimethyldec-1-en-4-chloride.

Scientific Research Applications

3,4-Dimethyldec-1-en-4-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyldec-1-en-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylpent-1-en-4-ol
  • 3,4-Dimethylhex-1-en-4-ol
  • 3,4-Dimethylhept-1-en-4-ol

Uniqueness

3,4-Dimethyldec-1-en-4-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.

Properties

CAS No.

197141-28-9

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

3,4-dimethyldec-1-en-4-ol

InChI

InChI=1S/C12H24O/c1-5-7-8-9-10-12(4,13)11(3)6-2/h6,11,13H,2,5,7-10H2,1,3-4H3

InChI Key

AWCUIMMQNFZKDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(C)C=C)O

Origin of Product

United States

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